2-(4-(Trifluoromethoxy)phenyl)ethanamine

Serotonin 5-HT2A receptor pharmacology Structure-activity relationship (SAR) Psychedelic-assisted therapy research

2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3) is a para-substituted phenethylamine building block featuring an electron-withdrawing trifluoromethoxy (-OCF₃) moiety at the 4-position of the phenyl ring. With a molecular formula of C₉H₁₀F₃NO, a molecular weight of 205.18 g/mol, and commercially available purity specifications of ≥98% (GC) , this compound is classified as a key intermediate for agrochemical active ingredients and is listed in supplier catalogs as a Protein Degrader Building Block for PROTAC library synthesis.

Molecular Formula C9H10F3NO
Molecular Weight 205.18 g/mol
CAS No. 170015-99-3
Cat. No. B068252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(Trifluoromethoxy)phenyl)ethanamine
CAS170015-99-3
Molecular FormulaC9H10F3NO
Molecular Weight205.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CCN)OC(F)(F)F
InChIInChI=1S/C9H10F3NO/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4H,5-6,13H2
InChIKeyHHLGARPFXWIYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3): Core Physicochemical Profile and Industrial Positioning


2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3) is a para-substituted phenethylamine building block featuring an electron-withdrawing trifluoromethoxy (-OCF₃) moiety at the 4-position of the phenyl ring. With a molecular formula of C₉H₁₀F₃NO, a molecular weight of 205.18 g/mol, and commercially available purity specifications of ≥98% (GC) [1], this compound is classified as a key intermediate for agrochemical active ingredients [2] and is listed in supplier catalogs as a Protein Degrader Building Block for PROTAC library synthesis [3]. Its boiling point is reported as 211.0±35.0 °C at 760 mmHg with a density of 1.2±0.1 g/cm³ [4]. Unlike lower-homolog or regioisomeric analogs, the para-OCF₃ substitution pattern establishes a distinct electronic and steric profile that is not replicable by simple methoxy, trifluoromethyl, or ortho/meta-OCF₃ variants, directly impacting downstream reactivity in amidation, reductive amination, and cross-coupling reactions central to medicinal and agrochemical synthesis workflows.

Why 2-(4-(Trifluoromethoxy)phenyl)ethanamine Cannot Be Interchanged with Common Analogs: A Substitution Risk Analysis


The procurement decision for 2-(4-(trifluoromethoxy)phenyl)ethanamine must account for the non-interchangeable nature of the -OCF₃ pharmacophore relative to the commonly considered alternatives—2-(4-methoxyphenyl)ethanamine (CAS 55-81-2), 2-(4-(trifluoromethyl)phenyl)ethanamine, and the regioisomeric 2-(3-(trifluoromethoxy)phenyl)ethanamine (CAS 467461-10-5). The -OCF₃ group is not simply a bioisostere of -OCH₃ or -CF₃; SAR studies in the scaline (mescaline-derived phenethylamine) series demonstrate that 4-OCF₃ substitution yields a >9-fold increase in human potency and significantly prolongs duration of action relative to the 4-OCH₃ parent compound [1]. Critically, the 3-OCF₃ (meta) regioisomer exhibits a divergent receptor binding profile at serotonin and sigma receptor subtypes, with para-substitution being structurally necessary for optimal sigma-1 receptor engagement in phenylethylene diamine scaffolds [2]. Furthermore, the patent literature explicitly identifies the para-OCF₃ phenethylamine scaffold as essential for agrochemical intermediate activity, with alternative substitution patterns failing to produce active end-compounds [3]. Generic substitution without empirical SAR validation risks compromising potency, selectivity, and the viability of downstream synthetic routes.

Quantitative Differentiation Evidence: 2-(4-(Trifluoromethoxy)phenyl)ethanamine vs. Comparator Compounds


Para-OCF₃ vs. Para-OCH₃: Lipophilicity and Receptor Activation Potency in the Phenethylamine Scaffold

In the scaline series of 3,5-dimethoxy-4-substituted phenethylamines, the 4-trifluoromethoxy-substituted derivative (trifluoromescaline, TFM) demonstrates a >9-fold increase in human potency compared to the parent 4-methoxy compound (mescaline) [1]. At the molecular target level, TFM exhibits approximately 36-fold greater activational potency at the serotonin 5-HT2A receptor in vitro relative to mescaline [2]. The predicted logP increases from 0.7 (mescaline) to 1.9 (TFM), representing a >1.2 log unit shift that translates to approximately 16-fold higher lipophilicity [2]. This class-level evidence establishes that 4-OCF₃ substitution on the phenethylamine scaffold is not a neutral modification but confers systematically enhanced target engagement and altered pharmacokinetic partitioning compared to the 4-OCH₃ analog.

Serotonin 5-HT2A receptor pharmacology Structure-activity relationship (SAR) Psychedelic-assisted therapy research

Para-OCF₃ Sigma Receptor Affinity: Preventing Metabolic Demethylation vs. Methoxy Analogs

In a systematic SAR study of phenylethylene diamine sigma receptor ligands, trifluoromethoxyl groups were explicitly introduced to replace aromatic methoxyl substituents to prevent metabolic O-demethylation—a recognized liability of methoxy-substituted congeners [1]. The para-substituted trifluoromethoxyl analogs demonstrated increased sigma receptor affinity compared to the corresponding methoxy-substituted analogs, with the authors describing them as 'the most potent anti-cocaine phenylethylene diamines yet described' [1]. This finding establishes that para-OCF₃ substitution on a phenethylamine-derived scaffold confers a dual advantage: enhanced target binding and resistance to first-pass oxidative metabolism, a combination that methoxy analogs cannot simultaneously achieve.

Sigma-1 receptor antagonists Cocaine addiction pharmacotherapy Metabolic stability

Industrial Agrochemical Intermediate Specificity: Patent-Validated Synthetic Utility vs. Generic Phenethylamines

US Patent US20020082454 (Bayer AG, 2002) and its European counterpart EP1219591 explicitly identify 2-(4-trifluoromethoxyphenyl)ethylamine as 'an important intermediate for preparing agrochemically active compounds' and disclose an improved three-step industrial process starting from trifluoromethoxybenzene via halomethylation, halogen-cyano exchange, and catalytic hydrogenation [1]. The prior art process, which relied on a Pd-catalyzed Heck reaction with N-vinyl-succinimide followed by hydrazinolysis, was deemed 'not particularly suitable for implementation on an industrial scale' due to expensive palladium catalysts and cumbersome succinyl group removal [2]. The improved Bayer process eliminates precious metal catalysts and simplifies the synthetic sequence, directly reducing cost of goods for kilogram-scale procurement.

Agrochemical synthesis Patent-protected intermediates Industrial-scale manufacturing

Fluorinated 4-Alkoxy SAR in Scalines: Meta-Analysis of 5-HT2A Binding Affinity Modulation

A comprehensive in vitro pharmacological characterization of 4-alkoxy-3,5-dimethoxy-phenethylamines (scalines) demonstrated that the introduction of fluorinated 4-alkoxy substituents—including difluoromethoxy and trifluoromethoxy—'generally increased 5-HT2A and 5-HT2C receptors binding affinities and increased the activation potency and efficacy at the 5-HT2A and 5-HT2B receptors' [1]. Across the scaline series, binding affinities ranged from Ki = 150–12,000 nM at 5-HT2A, with fluorinated derivatives occupying the higher-affinity end of this distribution. The overall class demonstrated up to 63-fold higher 5-HT2A affinity and 34-fold higher 5-HT2C affinity compared to the non-fluorinated parent mescaline [1]. While specific Ki values for the non-dimethoxy-substituted 2-(4-(trifluoromethoxy)phenyl)ethanamine are not reported in this study, the directional SAR trend establishes that 4-OCF₃ substitution on the phenethylamine core consistently and significantly enhances serotonergic target engagement.

5-HT2A receptor binding Fluorine chemistry in CNS drug design Phenethylamine SAR

Protein Degrader (PROTAC) Building Block Classification: Divergent Application Scope from Generic Phenethylamines

Multiple supplier catalogs classify 2-(4-(trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3) explicitly within their 'Protein Degrader Building Blocks' product family [1]. This classification derives from the compound's primary amine functionality being amenable to conjugation with E3 ligase-recruiting moieties (e.g., cereblon or VHL ligands) via amide bond formation or reductive amination, while the 4-OCF₃ group provides a hydrophobic, metabolically stable aryl capping element suitable for occupying lipophilic pockets on target proteins. By contrast, the non-fluorinated 4-methoxy analog (CAS 55-81-2) is not similarly classified in PROTAC building block collections, likely due to its metabolic lability and lower lipophilicity, which limits its utility as a hydrophobic anchoring moiety in bifunctional degrader design.

Targeted protein degradation PROTAC linker chemistry E3 ligase ligand conjugation

High-Impact Procurement Scenarios for 2-(4-(Trifluoromethoxy)phenyl)ethanamine (CAS 170015-99-3)


CNS-Targeted Phenethylamine Library Synthesis for 5-HT2A Receptor Screening

Medicinal chemistry teams developing serotonergic psychedelic-inspired therapeutics should prioritize 2-(4-(trifluoromethoxy)phenyl)ethanamine as a core building block. The class-level SAR from the scaline series demonstrates that 4-OCF₃ substitution confers up to 63-fold enhanced 5-HT2A binding affinity and significantly increased functional activation potency compared to non-fluorinated analogs [1]. By employing this building block for reductive amination or amide coupling with diverse aldehydes or carboxylic acids, researchers can efficiently explore the high-affinity region of 5-HT2A chemical space while benefiting from the metabolic stability advantages of OCF₃ over OCH₃ [1].

Sigma-1 Receptor Antagonist Development for Psychostimulant Abuse Pharmacotherapy

Based on the Smith et al. (2008) finding that para-trifluoromethoxyl substitution on phenylethylene diamine scaffolds yields the highest sigma receptor affinity and most potent anti-cocaine activity reported at the time of publication, the 170015-99-3 building block is directly applicable to the synthesis of novel sigma-1 receptor antagonists [2]. The primary amine in this compound can be elaborated into diverse N-substituted phenylethylene diamine frameworks, while the para-OCF₃ group simultaneously enhances sigma receptor engagement and eliminates the O-demethylation metabolic liability that compromises methoxy-substituted congeners [2].

Agrochemical Active Ingredient Process Development and Scale-Up

Industrial process chemists engaged in the scale-up of trifluoromethoxy-substituted agrochemical intermediates should procure this compound from suppliers offering the Bayer-improved synthetic route (halomethylation–cyanation–Ni-catalyzed hydrogenation) [3]. The patented process eliminates the Pd-catalyst cost burden and succinyl protecting group manipulation required by the prior art Heck-based route, directly reducing cost of goods for kilogram-scale production [3]. Specification-grade material (≥98% GC purity) from vendors such as Capot Chemical supports direct integration into GMP and non-GMP agrochemical development workflows up to multi-kilogram scale [3].

PROTAC Heterobifunctional Degrader Library Construction

For targeted protein degradation platforms, this compound is pre-classified as a Protein Degrader Building Block, enabling direct conjugation to cereblon- or VHL-recruiting E3 ligase ligands via its primary amine handle [4]. The metabolically stable, lipophilic 4-OCF₃ phenyl group provides an ideal hydrophobic capping moiety for occupying shallow lipophilic pockets on POI (protein of interest) surfaces, while the ethylamine linker offers appropriate spacer geometry for ternary complex formation [4]. Its inclusion in validated degrader building block collections ensures compatibility with established PROTAC synthetic workflows, reducing lead time for library synthesis compared to sourcing and validating generic phenethylamines [4].

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